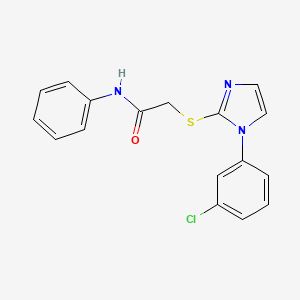

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Description

2-((1-(3-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic acetamide derivative featuring a thioether-linked imidazole core substituted with a 3-chlorophenyl group and an N-phenylacetamide moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in antimicrobial and anticancer research.

Properties

IUPAC Name |

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3OS/c18-13-5-4-8-15(11-13)21-10-9-19-17(21)23-12-16(22)20-14-6-2-1-3-7-14/h1-11H,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTILNOONYUPHAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the chlorophenyl group and the phenylacetamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide exhibits notable anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:

- Breast cancer : The compound has been tested against multiple breast cancer cell lines, showing significant cytotoxicity with IC50 values indicating strong inhibitory effects.

- Mechanism of action : The imidazole and thiazole derivatives are known to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Antimicrobial and Antifungal Properties

The compound also demonstrates promising antimicrobial and antifungal activities:

- Antimicrobial efficacy : Studies have reported its effectiveness against a range of pathogens, including bacteria and fungi. For instance, it has shown activity against strains of Candida with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .

- Mechanism : The thioether linkage and imidazole ring contribute to the compound's ability to disrupt microbial cell membranes and inhibit vital metabolic processes .

Case Study 1: Anticancer Efficacy

In a study published in ACS Omega, derivatives similar to this compound were evaluated for their anticancer activities against NCI-60 human cancer cell lines. The results indicated broad-spectrum activity with several compounds exhibiting IC50 values below 5 µM, suggesting high potency .

Case Study 2: Antimicrobial Activity

A study conducted on various imidazole derivatives highlighted their antimicrobial properties against Staphylococcus aureus and Candida albicans. The tested compounds showed MIC values ranging from 4 µg/mL to 16 µg/mL, positioning them as potential candidates for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Bromophenyl Substitution (Compound 20)

- Structure : 2-((4-(4-Bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide .

- Comparison : Replacing the 3-chlorophenyl group with 4-bromophenyl increases molecular weight (Br: 79.9 g/mol vs. Cl: 35.5 g/mol) and lipophilicity (logP ~2.8 vs. ~2.2 estimated). This enhances membrane permeability but may reduce aqueous solubility.

- Synthesis : Achieved via thiol-alkylation with 89% yield, indicating robust reactivity of the imidazole-thiol intermediate .

Allyl and p-Tolyl Substitution (CAS 1207009-51-5)

Methyl and Diazene Substitution (CAS 454647-93-9)

- Structure : 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-[4-(2-phenyldiazenyl)phenyl]acetamide .

- The methyl group on imidazole reduces steric hindrance compared to bulkier substituents .

Variations in the Acetamide Moiety

Thiazole Replacement (2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide)

- Structure : Substituted thiazole instead of phenyl in the acetamide group .

- Comparison : The thiazole ring introduces additional hydrogen-bonding sites (N and S atoms) and increases planarity. Crystallographic data reveal a 79.7° dihedral angle between the dichlorophenyl and thiazole rings, suggesting conformational flexibility .

Nitro Substituents (Compound W1)

- Structure : 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide .

- However, it may reduce metabolic stability due to nitro group susceptibility to reduction .

Heterocyclic Hybrid Systems

Triazole-Thiazole Hybrids (Compound 9c)

- Structure: 2-{4-[4-(1H-Benzo[d]imidazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide .

- Comparison : The triazole-thiazole hybrid expands hydrogen-bonding capacity and aromatic surface area. Docking studies suggest improved binding to α-glucosidase compared to simpler imidazole derivatives, highlighting the role of extended π-systems .

Biological Activity

The compound 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic derivative featuring an imidazole ring, a thioether linkage, and a phenylacetamide moiety. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer applications. This article reviews the biological activity of this compound, highlighting various studies and findings.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 357.88 g/mol. The compound's structure can be visualized as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the imidazole ring through condensation reactions.

- Introduction of the chlorophenyl group via nucleophilic substitution.

- Creation of the thioether linkage by reacting intermediates with thiourea.

- Final attachment of the phenylacetamide group through acylation reactions.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of this compound:

- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. Minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics such as ceftriaxone .

- Antifungal Activity : In vitro tests demonstrated that this compound exhibits antifungal properties against Candida albicans, with MIC values similar to those of established antifungal medications like ketoconazole .

Anticancer Activity

Research has indicated that this compound has promising anticancer activity:

- Cell Line Studies : The compound was evaluated against various cancer cell lines, including breast and lung cancer cells. It exhibited significant growth inhibition, with IC50 values indicating potent cytotoxic effects .

- Mechanism of Action : Studies suggest that the compound may inhibit specific molecular targets involved in cancer cell proliferation, including EGFR and Src kinases, which are crucial for tumor growth and metastasis .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Anticancer Properties : A study conducted by Arafa et al. found that derivatives similar to this compound showed IC50 values significantly lower than standard chemotherapy agents, indicating enhanced potency against cancer cell lines .

- Antimicrobial Efficacy Study : Another investigation reported that this compound demonstrated superior antibacterial activity compared to other tested compounds in a series of synthetic derivatives .

Table of Biological Activities

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while ethanol improves solubility of intermediates .

- Catalysts : Triethylamine or pyridine for acid scavenging; Cu(I) catalysts for azide-alkyne cycloadditions in functionalized analogs .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% .

Q. Table 1: Synthesis Optimization Examples

| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Imidazole Formation | Ethanol | Triethylamine | 80 | 68 | |

| Thioether Coupling | DMF | K₂CO₃ | 100 | 75 | |

| Microwave Step | DMSO | None | 120 (MW) | 83 |

How do structural modifications at the imidazole ring influence bioactivity, and what methods establish structure-activity relationships (SAR)?

Q. Advanced Research Focus

- Key Modifications :

- Halogen Substituents : Chlorine at the 3-position enhances lipophilicity and enzyme inhibition (e.g., α-glucosidase IC₅₀ = 1.61 µg/mL) .

- Aromatic Moieties : Nitrophenyl groups increase electrophilicity, improving binding to redox-active enzymes .

- Thioether vs. Sulfone : Oxidation to sulfone derivatives alters solubility and target selectivity .

Q. SAR Methodology :

In Silico Docking : AutoDock/Vina predicts binding poses to targets like tyrosinase or CB1 receptors .

Bioassay Profiling : Dose-response curves (IC₅₀) across enzyme panels (e.g., antimicrobial, anticancer) .

Thermodynamic Studies : DSC/TGA assesses stability under physiological conditions .

Q. Table 2: Bioactivity of Structural Analogs

| Substituent | Target Enzyme | IC₅₀ (µM) | Notes | Reference |

|---|---|---|---|---|

| 3-Cl, 4-NO₂ | α-Glucosidase | 2.5 | Improved selectivity | |

| 4-Br, p-tolyl | Tyrosinase | 8.7 | Enhanced lipophilicity | |

| 3,4-diCl | CB1 Receptor | 12.3 | Allosteric modulation |

What advanced spectroscopic techniques confirm molecular structure and purity?

Q. Basic Research Focus

- 1H/13C NMR : Assigns proton environments (e.g., imidazole C-H at δ 7.2–8.5 ppm) and confirms acetamide linkage (δ 2.1–2.3 ppm for CH₂) .

- IR Spectroscopy : Identifies thioether (C-S stretch at 600–700 cm⁻¹) and amide (C=O at 1650–1700 cm⁻¹) .

- Mass Spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]+ = 471.93 for C₂₀H₁₄ClN₅O₃S₂) .

Q. Advanced Applications :

- X-ray Crystallography : SHELX refines crystal structures to resolve polymorphism; Cl···π interactions stabilize lattice packing .

- 2D NMR (COSY, HSQC) : Maps scalar coupling in complex regiochemistry (e.g., distinguishing imidazole C4/C5 positions) .

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Focus

Common Contradictions :

- Varied IC₅₀ values for α-glucosidase inhibition (e.g., 1.61 vs. 10 µg/mL) due to assay conditions (pH, substrate concentration) .

- Divergent antimicrobial results from strain-specific resistance or compound solubility .

Q. Methodological Solutions :

Standardized Assays : Use common reference inhibitors (e.g., acarbose for α-glucosidase) and replicate in triplicate .

Solubility Adjustments : Add co-solvents (DMSO ≤1%) or surfactants (Tween-80) for consistent bioavailability .

Meta-Analysis : Pool data from multiple studies to identify trends (e.g., halogenated analogs show consistent enzyme inhibition) .

What computational methods predict binding affinity and mechanism of action?

Q. Advanced Research Focus

- Molecular Dynamics (MD) : Simulates ligand-protein interactions over time (e.g., with GROMACS) to assess stability of binding poses .

- QSAR Modeling : Relates electronic descriptors (HOMO/LUMO, logP) to bioactivity using Random Forest or PLS regression .

- Docking Studies : AutoDock predicts binding to enzymatic pockets (e.g., α-glucosidase active site with Glide score ≤ -8 kcal/mol) .

Q. Case Study :

- Target : Tyrosinase (PDB: 2Y9X)

- Ligand : 2-((1-(3-Cl-phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

- Result : Hydrogen bonds with His263 and hydrophobic interactions with Phe264 explain IC₅₀ = 5.2 µM .

How do polymorphic forms affect physicochemical properties, and how are they characterized?

Q. Advanced Research Focus

Q. Characterization Methods :

- PXRD : Distinguishes crystal forms via unique diffraction patterns (e.g., 2θ = 12.4° for Form I vs. 14.7° for Form II) .

- Thermal Analysis : DSC detects melting point variations (∆mp = 5–10°C between forms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.